molecular formula C27H25NO5 B2751502 rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid CAS No. 2137034-15-0

rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2751502
CAS No.: 2137034-15-0
M. Wt: 443.499
InChI Key: JUAOOVPMZVUPJH-DQEYMECFSA-N
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Description

rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid: is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also features a methoxyphenyl group, adding to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a substitution reaction, where a suitable leaving group is replaced by the methoxyphenyl moiety.

    Fmoc Protection:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Fmoc group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid is used as a building block in the synthesis of peptides and other complex organic molecules. Its Fmoc protecting group is particularly valuable in solid-phase peptide synthesis.

Biology

In biological research, this compound can be used to study protein-protein interactions and enzyme mechanisms. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the pyrrolidine ring or the methoxyphenyl group could lead to the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active pyrrolidine carboxylic acid, which can then participate in various biochemical reactions. The methoxyphenyl group can also interact with aromatic residues in proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid: Similar to the target compound but lacks the methoxy group on the phenyl ring.

    (2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-hydroxyphenyl)pyrrolidine-2-carboxylic acid: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

    (2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid: Features a chloro group on the phenyl ring.

Uniqueness

The presence of the methoxy group in rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid adds to its reactivity and potential interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-32-18-12-10-17(11-13-18)24-14-15-25(26(29)30)28(24)27(31)33-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-25H,14-16H2,1H3,(H,29,30)/t24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAOOVPMZVUPJH-DQEYMECFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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